
Decanoyl-RVKR-CMK TFA: A Technical Guide to
Kex2 Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Decanoyl-RVKR-CMK TFA
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanoyl-RVKR-CMK TFA as a potent

inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition

data, detailed experimental protocols for its characterization, and its role in the context of

cellular protein processing pathways.

Introduction to Kex2 Protease and Decanoyl-RVKR-
CMK
Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the

yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein

convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a

wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a

late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to

specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in

yeast include the precursors to the α-mating pheromone and the killer toxin.[5]

Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor

designed to target Kex2 and its homologs.[3][7] Key features include:

Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases,

conferring specificity.
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Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the

molecule's hydrophobicity and cell permeability.[4]

Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a

covalent bond with the active site histidine of the protease, leading to permanent inactivation.

[4]

Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven

members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4,

PACE4, PC5/6, and PC7.[7][8]

Mechanism of Inhibition
Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the

molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety

covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible

modification permanently inactivates the enzyme, preventing it from processing its natural

substrates.

Quantitative Inhibition Data
Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein

convertases. The following table summarizes key quantitative data from the literature. It is

important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of

the recent quantitative analysis has focused on its potent inhibition of the human homolog,

furin.
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Target
Protease

Inhibitor Parameter Value Notes

Kex2
Decanoyl-RVKR-

CMK
Ki 8.45 µM

Peptide-based

CMK inhibitor

targeting

secreted soluble

kexin.

Kex2
Pro-Nvl-Tyr-Lys-

Arg-CMK
Ki 3.7 nM

A highly potent

peptidyl

chloromethane

inhibitor.[3]

Furin
Decanoyl-RVKR-

CMK
IC50 57 nM

Inhibition of

SARS-CoV-2

spike protein

cleavage.

For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide

substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of 1–5 x 10⁷ M⁻¹s⁻¹.

[1][2][9]

Signaling Pathway and Experimental Workflow
Visualizations of the biological context and experimental application of Kex2 inhibition are

provided below using the DOT language.

Endoplasmic Reticulum Golgi Apparatus Secretory Pathway
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Decanoyl-RVKR-CMK Inhibition
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Kex2-mediated proprotein processing in the Golgi apparatus.

1. Reagent Preparation

2. Assay Setup (96-well plate)

3. Reaction & Measurement

4. Data Analysis

Prepare Assay Buffer
(e.g., 50mM HEPES, 1mM CaCl2, pH 7.0)

Add Kex2 and Inhibitor
to wells

Prepare serial dilutions
of Decanoyl-RVKR-CMK

Prepare recombinant
Kex2 solution

Prepare Fluorogenic
Substrate solution

Initiate reaction by
adding Substrate

Pre-incubate (15-30 min)
to allow for binding

Measure fluorescence kinetically
(Ex: 380nm, Em: 460nm)

Calculate reaction rates
(V = ΔRFU / Δt)

Determine % Inhibition
vs. [Inhibitor]

Calculate IC50 or Ki value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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